
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the positions of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and the products formed in these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. It also includes its chemical stability, reactivity, and acidity or basicity .Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been a subject of interest in the field of organic chemistry for its synthesis and characterization. Erdogan (2016) conducted a study focusing on the synthesis of novel oxime ethers, which are closely related to the chemical structure . They performed various computational and experimental analyses to understand the properties of these molecules (Erdogan, 2016).
Chemical Reactions and Properties
Further research into similar chemical structures includes the study by Harada et al. (1993), which explored the ring expansion reactions of related compounds. They proposed a reaction mechanism involving key intermediates, contributing to the understanding of the chemical behavior of such compounds (Harada, Shimozono, Kaji, Zen, 1993). Another study by Bardakos and Sucrow (1978) investigated the Beckmann rearrangement and Schmidt reactions of oximes derived from similar indol-4-ones, providing insights into the reactivity and transformation of these molecules (Bardakos, Sucrow, 1978).
Spectroscopic Analysis and Molecular Structure
Research by Yoshida et al. (1988) on cyclopropenone oximes, which share structural similarities, focused on their preparation and reaction properties. This study contributes to the understanding of the molecular structure and reactivity through spectroscopic analysis (Yoshida, Ohtsuka, Yoshida, Totani, Ogata, Matsumoto, 1988).
Anti-inflammatory Applications
A study by Singh, Bhati, and Kumar (2008) investigated the anti-inflammatory activity of compounds with structural similarities. They synthesized and evaluated a series of compounds for their potential use as anti-inflammatory agents (Singh, Bhati, Kumar, 2008).
Conformational Analysis
The compound's structural relatives have been analyzed for their stereochemistry and conformational properties, as seen in the study by Muthukumaran et al. (2019). This research provides valuable information on the molecular conformation of similar compounds (Muthukumaran, Chakkaravarthy, Pandiarajan, Senthilkumar, 2019).
Computational Studies
Studies like those by Wazzan, Al-Qurashi, and Faidallah (2016) utilize computational methods to analyze the structure and properties of related compounds. This research offers insights into the molecular dynamics and potential applications of these molecules (Wazzan, Al-Qurashi, Faidallah, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future directions could involve further studies to better understand the compound’s properties, reactions, and potential applications. This could include developing more efficient synthesis methods, studying its reactions with other compounds, or investigating its potential uses in medicine, materials science, or other fields .
Propriétés
IUPAC Name |
(Z)-1-(3-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-2-phenyl-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-21-14-12-19(13-15-21)18-32-30-25-10-5-11-26-24(25)17-27(20-6-2-1-3-7-20)31(26)23-9-4-8-22(29)16-23/h1-4,6-9,12-17H,5,10-11,18H2/b30-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACMXTJCKURBHM-JVCXMKTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
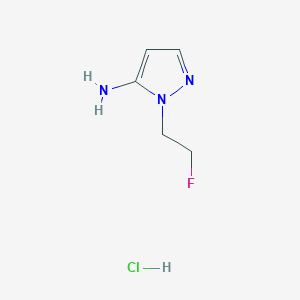
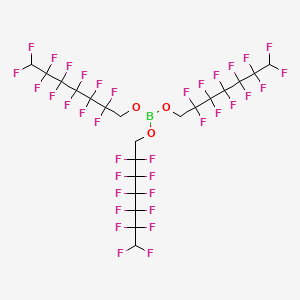
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid](/img/structure/B2771350.png)
![prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)
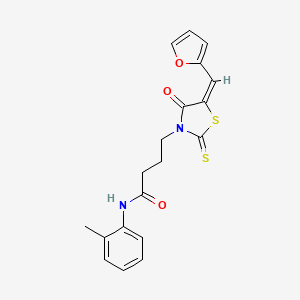
![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2771358.png)
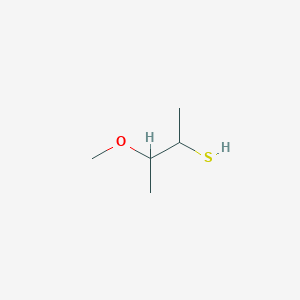
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B2771361.png)
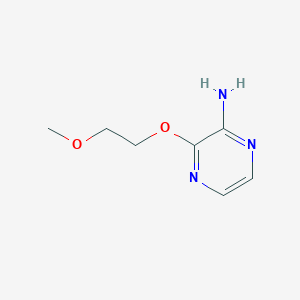
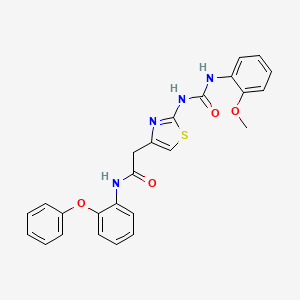
![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)
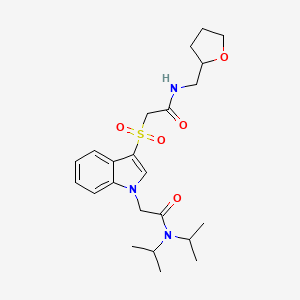
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)
